molecular formula C10H13BrN2OS B4641016 (5-BROMO-2-THIENYL)(4-METHYLPIPERAZINO)METHANONE

(5-BROMO-2-THIENYL)(4-METHYLPIPERAZINO)METHANONE

Cat. No.: B4641016
M. Wt: 289.19 g/mol
InChI Key: YLBDNLACBKXGPE-UHFFFAOYSA-N
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Description

(5-BROMO-2-THIENYL)(4-METHYLPIPERAZINO)METHANONE is a chemical compound that features a brominated thiophene ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-BROMO-2-THIENYL)(4-METHYLPIPERAZINO)METHANONE typically involves the reaction of 5-bromo-2-thiophenecarboxylic acid with 4-methylpiperazine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-BROMO-2-THIENYL)(4-METHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-BROMO-2-THIENYL)(4-METHYLPIPERAZINO)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-BROMO-2-THIENYL)(4-METHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The brominated thiophene ring can participate in π-π stacking interactions, while the piperazine moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-BROMO-2-THIENYL)(4-METHYLPIPERAZINO)METHANONE is unique due to the presence of both a brominated thiophene ring and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-bromothiophen-2-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2OS/c1-12-4-6-13(7-5-12)10(14)8-2-3-9(11)15-8/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBDNLACBKXGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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